2-Chloroethyl (3-nitrophenyl)carbamate
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Overview
Description
2-Chloroethyl (3-nitrophenyl)carbamate is an organic compound with the molecular formula C9H9ClN2O4 It is a carbamate derivative, characterized by the presence of a chloroethyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl (3-nitrophenyl)carbamate typically involves the reaction of 3-nitrophenyl isocyanate with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
3-Nitrophenyl isocyanate+2-Chloroethanol→2-Chloroethyl (3-nitrophenyl)carbamate
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl (3-nitrophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azidoethyl (3-nitrophenyl)carbamate.
Reduction: The major product is 2-chloroethyl (3-aminophenyl)carbamate.
Hydrolysis: The products are 3-nitroaniline and 2-chloroethanol.
Scientific Research Applications
2-Chloroethyl (3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroethyl (3-nitrophenyl)carbamate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential inhibition of enzymatic activity or disruption of cellular processes. The nitrophenyl group may also contribute to its biological activity through redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl (4-nitrophenyl)carbamate
- 2-Chloroethyl (2-nitrophenyl)carbamate
- 2-Chloroethyl (3-aminophenyl)carbamate
Uniqueness
2-Chloroethyl (3-nitrophenyl)carbamate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a compound of particular interest in research.
Properties
IUPAC Name |
2-chloroethyl N-(3-nitrophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c10-4-5-16-9(13)11-7-2-1-3-8(6-7)12(14)15/h1-3,6H,4-5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFUZJAIXRKMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98993-59-0 |
Source
|
Record name | 2-CHLOROETHYL N-(3-NITROPHENYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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